TBCA

Description

Propriétés

IUPAC Name |

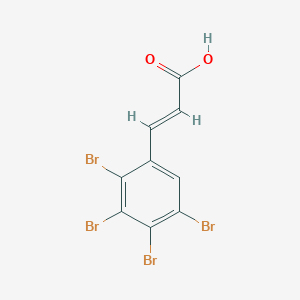

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQCVOKYJWUBC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and history of Tubulin-specific chaperone A

An In-depth Technical Guide to Tubulin-specific Chaperone A (TBCA)

Introduction

Tubulin-specific chaperone A (this compound) is a key protein in the intricate cellular machinery responsible for the biogenesis of microtubules, the fundamental components of the eukaryotic cytoskeleton. As one of the five tubulin-specific chaperones (TBCs), designated this compound through TBCE, it plays a critical role in the post-chaperonin pathway of tubulin folding. Specifically, this compound is involved in the early steps of β-tubulin maturation, capturing and stabilizing quasi-native β-tubulin folding intermediates.[1][2][3] This action is crucial for preventing the aggregation of folding intermediates and ensuring a supply of assembly-competent α/β-tubulin heterodimers, which are the building blocks of microtubules.[4][5][6] The proper functioning of this compound is essential for microtubule dynamics, cell cycle progression, and overall cell viability.[3][4][7] This guide provides a comprehensive overview of the discovery, history, molecular characteristics, and functional mechanisms of this compound, tailored for researchers in cell biology and drug development.

Discovery and History

The existence of a complex, multi-step pathway for tubulin folding was first elucidated through in vitro studies using rabbit reticulocyte lysate. These experiments revealed that neither α- nor β-tubulin could achieve its native conformation independently after synthesis.[8] Instead, their folding is mediated by the cytosolic chaperonin containing TCP-1 (CCT/TriC) and a series of downstream protein cofactors.[5][8]

The development of a nondenaturing gel electrophoresis technique was pivotal, allowing researchers to identify and isolate various tubulin folding intermediate complexes.[5][9] Through this methodology, a set of proteins essential for the final stages of α/β-tubulin heterodimer assembly were discovered and named tubulin-specific chaperones, or cofactors A, B, C, D, and E.[9]

This compound was identified as the first cofactor in this pathway, responsible for interacting with β-tubulin intermediates released from the CCT chaperonin.[8][10] Initial studies by Cowan and colleagues in the mid-1990s established the sequential action of these cofactors, demonstrating that this compound and TBCB capture quasi-native β- and α-tubulin, respectively, initiating the pathway that culminates in a functional heterodimer.[8][11] Subsequent structural studies, including the determination of the human this compound crystal structure in 2002, provided detailed molecular insights into its function, revealing a three-alpha-helix bundle structure that interacts directly with β-tubulin.[10]

Gene and Protein Characteristics

This compound is a highly conserved protein across eukaryotes. The human this compound gene is located on chromosome 5.[1] While essential in human cell lines, studies in vitro have shown it is not strictly required for heterodimer formation but significantly enhances the process.[4][6]

Data Presentation: Gene and Protein Information

| Characteristic | Human | Mouse |

| Gene Symbol | This compound | This compound |

| Full Gene Name | Tubulin folding cofactor A | tubulin cofactor A |

| Gene Location | Chromosome 5q14.1[1] | Chromosome 13 C3[1] |

| NCBI Gene ID | 6902[3] | 21371[1] |

| UniProtKB ID | O75347[2] | P48428[1] |

| Protein Aliases | Tubulin-specific chaperone A, CFA[2] | Tubulin folding cofactor A |

| Protein Length | 108 amino acids | 108 amino acids |

| Molecular Mass | 12.6 kDa (predicted) | 12.6 kDa (predicted) |

| Structure | Monomer, three-α-helix bundle (coiled coil)[10] | Not determined, high homology to human |

Data Presentation: this compound Tissue Expression

This compound is ubiquitously expressed, though levels can vary between tissues. Expression is notably high in tissues with significant microtubule dynamics and cell proliferation.

| Tissue | Relative Expression Level (Human) | Relative Expression Level (Mouse) |

| Testis | High | High[12] |

| Brain | High | High[12] |

| Adrenal Gland | High[1] | - |

| Heart | Medium | High (insoluble fraction)[12][13] |

| Kidney | Medium[2] | - |

| Liver | Medium[2] | - |

Expression levels are qualitative summaries from various sources.[1][2][12]

The Tubulin Biogenesis Pathway

The formation of a polymerization-competent α/β-tubulin heterodimer is a highly regulated, multi-step process involving several chaperone proteins. This compound acts at an early, critical juncture in the β-tubulin branch of this pathway.

-

Prefoldin and CCT Interaction : Nascent α- and β-tubulin polypeptides are first bound by the chaperone prefoldin, which transfers them to the large, double-toroid cytosolic chaperonin CCT.[8]

-

Quasi-Native Intermediate Formation : Through multiple ATP-dependent cycles, CCT facilitates the folding of tubulin polypeptides into quasi-native intermediates. These intermediates are not yet stable on their own.[8]

-

Capture by this compound and TBCB : Upon release from CCT, the quasi-native β-tubulin is captured and stabilized by this compound.[8][11] Concurrently, quasi-native α-tubulin is captured by Tubulin-specific chaperone B (TBCB). This capture is essential to prevent the aggregation or degradation of these folding intermediates.

-

Formation of Supercomplexes : β-tubulin can be transferred from this compound to Tubulin-specific chaperone D (TBCD), forming a TBCD/β-tubulin complex. Similarly, α-tubulin is transferred from TBCB to Tubulin-specific chaperone E (TBCE). The TBCD/β and TBCE/α complexes then interact to form a large supercomplex.[8][11][14]

-

Heterodimer Release : The entry of Tubulin-specific chaperone C (TBCC) into the supercomplex triggers GTP hydrolysis by β-tubulin. This acts as a molecular switch, causing the disassembly of the supercomplex and the release of a stable, GDP-bound α/β-tubulin heterodimer.[8][11] This heterodimer can then exchange GDP for GTP, becoming competent for polymerization into microtubules.

Visualization: Tubulin Folding and Assembly Pathway

Caption: The chaperone-mediated tubulin folding and heterodimer assembly pathway.

Mechanism of Action and Cellular Roles

While this compound's primary role is in the de novo folding of β-tubulin, it also participates in the quality control and recycling of tubulin heterodimers from the soluble pool.

Interaction with β-Tubulin

The structure of human this compound is a rod-shaped, three-α-helix bundle.[10] Peptide mapping experiments have shown that β-tubulin interacts with all three helices, with the central kinked helix being the main interaction site.[15] The interaction is thought to involve electrostatic forces, potentially with the C-terminal tail of β-tubulin.[15][16] Importantly, this compound recognizes and binds to a folded, quasi-native state of β-tubulin, not a denatured polypeptide, highlighting its role as a chaperone that stabilizes a near-native conformation rather than a primary folding machine.[15]

Role in Tubulin Recycling and Microtubule Dynamics

Beyond its role with newly synthesized tubulin, the TBC system is crucial for regulating the cellular pool of tubulin heterodimers competent for polymerization. Evidence suggests that this compound is primarily involved in capturing β-tubulin that comes from the dissociation of pre-existing heterodimers.[13] TBCB and TBCE can cooperate to dissociate the α/β-tubulin heterodimer. In this "back reaction," the released β-tubulin subunit is captured by this compound, which can then either re-route it for assembly or target it for degradation, thus controlling the concentration of free tubulin.[12][13]

This recycling function is inhibited by the anti-mitotic drug colchicine. Colchicine binds irreversibly to the tubulin dimer, and in vitro assays show that this binding prevents TBCB/TBCE from dissociating the heterodimer.[13] This blockage leads to an accumulation of free this compound in the cell, as it can no longer receive β-tubulin from the recycling pathway.[13]

Visualization: this compound's Role in Tubulin Heterodimer Recycling

Caption: A model for the role of this compound in recycling α/β-tubulin heterodimers.

Key Experimental Protocols

The function of this compound has been elucidated through a combination of in vitro biochemical assays and in vivo cell biology experiments.

In Vitro Tubulin Folding/Refolding Assay

This assay was fundamental to the discovery of the tubulin cofactors. It measures the ability of chaperones to fold or refold tubulin into its native, heterodimeric state, which can be detected by its ability to bind GTP.

-

Principle : Denatured tubulin is incubated with chaperones (like CCT and TBCs) in the presence of radiolabeled [α-³²P]GTP. Correctly folded tubulin heterodimers will bind the GTP. The reaction products are then separated by nondenaturing polyacrylamide gel electrophoresis (PAGE).

-

Methodology :

-

Tubulin Denaturation : Purified tubulin is denatured in a denaturing buffer (e.g., 6 M guanidine-HCl) and then rapidly diluted into a refolding buffer to trap it in a non-native state.

-

Refolding Reaction : The denatured tubulin is added to a reaction mix containing rabbit reticulocyte lysate (as a source of CCT and other chaperones) or purified recombinant chaperones (CCT, this compound, TBCB, TBCC, TBCD, TBCE).

-

GTP Binding : [α-³²P]GTP is included in the reaction mix.

-

Analysis : The reaction is stopped and samples are loaded onto a nondenaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen or X-ray film. A band corresponding to the mobility of native tubulin heterodimer indicates successful folding and GTP binding.[9]

-

-

Key Finding : These assays demonstrated that CCT alone is insufficient for tubulin folding and that the sequential addition of TBCs, including this compound, is required to produce a native heterodimer.[8][9]

Co-immunoprecipitation (Co-IP) to Detect this compound-Tubulin Interaction

Co-IP is used to demonstrate the physical association between this compound and β-tubulin within a cell.

-

Principle : An antibody specific to this compound is used to capture this compound from a cell lysate. If β-tubulin is physically bound to this compound, it will be pulled down as well. The presence of β-tubulin in the immunoprecipitated complex is then detected by Western blotting.

-

Methodology :

-

Cell Lysis : Cells (e.g., HeLa or HEK293) are harvested and lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease inhibitors.

-

Immunoprecipitation : The cell lysate is pre-cleared with protein A/G-agarose beads. An anti-TBCA antibody (or an isotype control IgG) is then added to the lysate and incubated to allow antibody-antigen binding.

-

Complex Capture : Protein A/G-agarose beads are added to the lysate to bind the antibody-TBCA complex.

-

Washing : The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution : The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Detection : The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blotting using an anti-β-tubulin antibody.

-

-

Key Finding : A band for β-tubulin in the lane corresponding to the this compound immunoprecipitation (but not the control IgG) confirms their in vivo interaction.

Visualization: Co-immunoprecipitation Experimental Workflow

Caption: Standard experimental workflow for co-immunoprecipitation (Co-IP).

RNA Interference (RNAi) for this compound Depletion

-

Principle : Small interfering RNAs (siRNAs) designed to be complementary to this compound mRNA are introduced into cells. This leads to the degradation of the target mRNA, preventing the synthesis of the this compound protein. The resulting cellular phenotype is then observed.

-

Methodology :

-

siRNA Design : At least two different siRNA sequences targeting the human this compound mRNA are designed and synthesized. A non-targeting (scrambled) siRNA is used as a negative control.

-

Transfection : Human cell lines (e.g., HeLa) are cultured to ~50% confluency. The cells are then transfected with the this compound-specific siRNAs or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Incubation : Cells are incubated for 48-72 hours to allow for mRNA degradation and protein depletion.

-

Verification of Knockdown : this compound protein levels are assessed by Western blotting of lysates from control and siRNA-treated cells to confirm successful knockdown.

-

Phenotypic Analysis : The effects of this compound depletion are analyzed. This can include assessing cell viability (e.g., MTT assay), cell cycle distribution (e.g., flow cytometry of propidium iodide-stained cells), and microtubule cytoskeleton integrity (e.g., immunofluorescence microscopy of α-tubulin).

-

-

Key Finding : Depletion of this compound in human cells leads to a decrease in soluble tubulin levels, defects in the microtubule cytoskeleton, G1 cell cycle arrest, and ultimately, cell death, demonstrating that this compound is an essential gene for human cell viability.[3][4][13]

Disease Relevance and Conclusion

Given its essential role in microtubule biogenesis, the dysregulation of this compound has significant pathological implications.

-

Cancer : Microtubules are proven targets for anti-cancer drugs, and the proteins that regulate them are of high interest. This compound has been identified as being highly expressed in clear cell renal cell carcinoma (ccRCC).[7] Silencing this compound expression in ccRCC cell lines inhibited proliferation, reduced cell migration, and induced apoptosis and cell cycle arrest, suggesting this compound could be a potential therapeutic target.[7]

-

Developmental Disorders : While mutations in this compound itself have not been directly linked to a specific human syndrome, mutations in other tubulin chaperones, such as TBCE, cause severe autosomal recessive diseases like hypoparathyroidism-retardation-dysmorphism (HRD) syndrome, highlighting the critical nature of this pathway for human development.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. This compound tubulin folding cofactor A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The Expression of Tubulin Cofactor A (this compound) Is Regulated by a Noncoding Antisense this compound RNA during Testis Maturation | PLOS One [journals.plos.org]

- 5. Review: postchaperonin tubulin folding cofactors and their role in microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Expression of Tubulin Cofactor A (this compound) Is Regulated by a Noncoding Antisense this compound RNA during Testis Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubulin cofactor A functions as a novel positive regulator of ccRCC progression, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubulin-specific Chaperones: Components of a Molecular Machine that Assembles the α/β Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. rcsb.org [rcsb.org]

- 11. Tubulin-specific chaperones: components of a molecular machine that assembles the α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors this compound, TBCB, and TBCE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The structure of tubulin-binding cofactor A from Leishmania major infers a mode of association during the early stages of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

TBCA expression in different cell types

An In-depth Technical Guide to Tubulin Cofactor A (TBCA) Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Cofactor A (this compound) is a crucial protein involved in the proper folding of β-tubulin and the assembly of α/β-tubulin heterodimers, the fundamental building blocks of microtubules.[1][2] Microtubules are dynamic cytoskeletal structures essential for a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] Consequently, the expression and function of this compound are critical for cellular integrity and are implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1][4] This document provides a comprehensive overview of this compound expression across different cell types, details the experimental protocols used for its study, and visualizes the key pathways and workflows associated with its function.

Function and Subcellular Localization

This compound is part of a multi-protein pathway involving at least four other cofactors (TBCB, TBCC, TBCD, and TBCE) that ensure the correct folding and assembly of tubulin heterodimers.[2] Specifically, this compound and TBCD are thought to capture and stabilize β-tubulin intermediates in a near-native state.[5][6] This supercomplex then interacts with other cofactors, ultimately leading to the release of a properly folded, assembly-competent tubulin heterodimer.[2] Beyond its role in synthesis, this compound is also implicated in the recycling or degradation of β-tubulin.[4]

Based on data from the Human Protein Atlas, this compound exhibits general cytoplasmic and nuclear expression.[7][8] Its primary subcellular localization is associated with microtubules, but it has also been observed in the nucleoli.[5][7]

This compound Expression in Different Cell Types

This compound expression is ubiquitous across a wide range of tissues and cell types, though levels can vary significantly.[9] The following tables summarize the expression of this compound at both the mRNA and protein levels across various normal human tissues and cell lines.

Table 1: this compound Protein Expression in Human Tissues

This table summarizes protein expression levels as determined by immunohistochemistry. The levels are generally categorized as High, Medium, Low, or Not detected.

| Tissue | Protein Expression Level |

| Adrenal Gland | High[10] |

| Nasopharynx | High[10] |

| Testis | High[4][10] |

| Brain | High[4] |

| Bronchus | Medium[10] |

| Colon | Medium[10] |

| Endometrium | Medium[10] |

| Esophagus | Medium[10] |

| Fallopian Tube | Medium[10] |

| Kidney | Medium[10] |

| Liver | Medium[10] |

| Lung | Medium[10] |

| Ovary | Medium[10] |

| Pancreas | Medium[10] |

| Placenta | Medium[10] |

| Prostate | Medium[10] |

| Salivary Gland | Medium[10] |

| Skin | Medium[10] |

| Small Intestine | Medium[10] |

| Spleen | Medium[10] |

| Stomach | Medium[10] |

| Thyroid Gland | Medium[10] |

| Breast | Low[10] |

| Cervix, Uterine | Low[10] |

| Heart Muscle | Low[10] |

| Skeletal Muscle | Low[10] |

| Tonsil | Low[10] |

| Bone Marrow | Not detected[10] |

| Lymph Node | Not detected[10] |

Table 2: this compound mRNA Expression in Human Tissues (Top Expressed)

This table highlights tissues with the highest reported mRNA expression levels for this compound.[5]

| Human Tissue | Mouse Tissue (Ortholog) |

| Right Adrenal Cortex | Cumulus cell |

| Left Adrenal Gland | Endocardial cushion |

| Left Adrenal Cortex | Facial motor nucleus |

| Ganglionic Eminence | Supraoptic nucleus |

| Ventricular Zone | Medial ganglionic eminence |

| Left Ovary | Atrioventricular valve |

| Islet of Langerhans | Mandibular prominence |

| Anterior Pituitary | Maxillary prominence |

| Gastric Mucosa | Abdominal wall |

| Tibial Arteries | Trigeminal ganglion |

Signaling and Functional Pathways

This compound is a key component of the post-chaperonin tubulin folding pathway. This process is essential for generating functional α/β-tubulin heterodimers that can polymerize into microtubules.

Caption: The post-chaperonin tubulin folding pathway involving this compound.

Experimental Protocols

The study of this compound expression relies on standard molecular and cellular biology techniques. Below are detailed protocols for Western Blotting, Immunohistochemistry, and RT-qPCR.

Western Blotting for this compound Detection

Western blotting is used to detect and quantify this compound protein in cell or tissue lysates.

Caption: A typical workflow for detecting this compound protein via Western Blot.

Protocol:

-

Sample Preparation:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

-

-

SDS-PAGE:

-

Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]

-

Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

-

-

Membrane Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] A wet or semi-dry transfer system can be used.

-

-

Blocking:

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[12][13]

-

Wash the membrane three times for 10 minutes each with TBST.[13]

-

Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

-

-

Detection:

Immunohistochemistry (IHC) for this compound Localization

IHC allows for the visualization of this compound protein within the context of tissue architecture. This protocol is for paraffin-embedded tissues.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[14]

-

-

Antigen Retrieval:

-

Blocking:

-

Antibody Incubation:

-

Incubate sections with the primary anti-TBCA antibody, diluted in diluent, in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.[6][15]

-

Rinse slides with PBS.[15]

-

Apply the appropriate biotinylated or polymer-based secondary antibody and incubate according to the manufacturer's instructions.

-

-

Detection and Visualization:

-

Apply an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Add a chromogen substrate (e.g., DAB) and monitor for color development.

-

Wash slides in distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Lightly counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

Reverse Transcription Quantitative PCR (RT-qPCR) for this compound mRNA Expression

RT-qPCR is a highly sensitive method for quantifying this compound mRNA levels.[16][17]

Protocol:

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Ensure the use of RNase-free techniques and materials.[18]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16]

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the this compound gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[18]

-

Include a no-template control and a no-reverse-transcriptase control.

-

Run the qPCR reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for this compound and a stable housekeeping (reference) gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of this compound mRNA using the ΔΔCt method.[19] Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[20]

-

Conclusion

This compound is a ubiquitously expressed and essential protein for microtubule dynamics. Its expression levels vary across different cell types and are altered in various disease states, making it a protein of significant interest for basic research and as a potential therapeutic target. The methods and data presented in this guide provide a foundational resource for professionals investigating the role of this compound in cellular function and disease.

References

- 1. Tubulin cofactor A functions as a novel positive regulator of ccRCC progression, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The roles of tubulin-folding cofactors in neuronal morphogenesis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Polyclonal Antibody (PA5-88944) [thermofisher.com]

- 7. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. The Expression of Tubulin Cofactor A (this compound) Is Regulated by a Noncoding Antisense this compound RNA during Testis Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. 7tmantibodies.com [7tmantibodies.com]

- 14. Sample preparation | Abcam [abcam.com]

- 15. Immunohistochemistry Procedure [sigmaaldrich.com]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 20. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to TBCA Homologues in Model Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin-folding cofactor A (TBCA) is a crucial protein involved in the intricate process of α/β-tubulin heterodimer formation, the fundamental building blocks of microtubules. Microtubules are dynamic cytoskeletal polymers essential for a myriad of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The proper folding and assembly of tubulin are regulated by a suite of tubulin-folding cofactors (TBCs), designated A through E. This compound, in particular, plays a role in the early steps of the β-tubulin folding pathway, capturing and stabilizing β-tubulin folding intermediates in a quasi-native conformation.[1] Given the fundamental importance of microtubule dynamics in cellular health and disease, understanding the function and regulation of this compound and its homologues in various model organisms provides invaluable insights for basic research and therapeutic development.

This technical guide provides a comprehensive overview of this compound homologues in key model organisms: Saccharomyces cerevisiae, Caenorhabditis elegans, Drosophila melanogaster, Danio rerio, and Mus musculus. It summarizes their known functions, protein interactions, and associated phenotypes, with a focus on quantitative data and detailed experimental methodologies.

This compound Homologues Across Model Organisms: A Comparative Overview

This compound is a highly conserved protein, with identifiable homologues present across a wide range of eukaryotic organisms. This conservation underscores its fundamental role in cellular function. The following table summarizes the key information for this compound homologues in the selected model organisms.

| Model Organism | Gene Name | Protein Name | Function | Associated Phenotypes |

| Saccharomyces cerevisiae | Rbl2p | Rbl2p | Involved in β-tubulin folding; required for meiosis. Can rescue cells from β-tubulin overexpression.[2] | Not extensively characterized. |

| Caenorhabditis elegans | tba-1 (ortholog prediction) | TBA-1 (ortholog prediction) | Predicted to be involved in tubulin complex assembly and protein folding. | Not experimentally determined. |

| Drosophila melanogaster | This compound | Tubulin-folding cofactor A | Predicted to be involved in tubulin complex assembly and protein folding. | Not extensively characterized. |

| Danio rerio | This compound | Tubulin folding cofactor A | Predicted to be involved in tubulin complex assembly and protein folding. | Not experimentally determined. |

| Mus musculus | This compound | Tubulin cofactor A | Involved in the early step of the tubulin folding pathway.[3] Expressed in various tissues, including the brain.[3] | Not extensively characterized. |

Quantitative Data on this compound Homologues

Quantitative analysis of gene expression, protein levels, and binding affinities is crucial for a deeper understanding of the roles of this compound homologues. While comprehensive quantitative data for all homologues is not yet available, this section presents the currently available information.

Table 1: Gene Expression of this compound Homologues

| Model Organism | Gene | Expression Pattern | Method |

| Homo sapiens | This compound | Ubiquitous expression across many tissues.[4] | RNA-Seq, Immunohistochemistry |

| Mus musculus | This compound | Expressed in various tissues, with notable expression in the brain.[3] | RNA-Seq |

Table 2: Protein-Protein Interaction Affinity

| Interacting Proteins | Model Organism | Dissociation Constant (Kd) | Method |

| CPAP (PN2-3 domain) - Tubulin | Homo sapiens | ~7-15 nM | Isothermal Titration Calorimetry (ITC)[5] |

Note: Data on the direct binding affinity of this compound homologues to tubulin across different model organisms is limited. The provided data for the human CPAP protein, which also binds tubulin, serves as an example of the type of quantitative data that is valuable in this field.

Signaling Pathways Involving Tubulin Folding

The tubulin folding pathway is a critical cellular process that ensures a ready supply of functional tubulin heterodimers for microtubule dynamics. While specific signaling pathways that directly regulate this compound are not well-elucidated, the overall pathway of tubulin folding is understood to be a multi-step process involving several chaperones and cofactors.

Diagram of the tubulin folding and assembly pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound homologues and their interactions.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interaction Partners

This protocol is designed to isolate a specific protein (the "bait") and its binding partners (the "prey") from a complex mixture, such as a cell lysate.

a. Cell Lysis

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

b. Immunoprecipitation

-

Determine the protein concentration of the clarified lysate using a protein assay (e.g., BCA assay).

-

Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add the primary antibody specific to the this compound homologue (the bait) to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer).

c. Elution and Analysis

-

Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against the bait protein (to confirm successful immunoprecipitation) and potential interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.

Workflow for Co-Immunoprecipitation.

Yeast Two-Hybrid (Y2H) System for Screening Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor.

a. Plasmid Construction

-

Clone the coding sequence of the this compound homologue (the "bait") into a DNA-binding domain (DBD) vector (e.g., pGBKT7).

-

Clone a cDNA library or a specific gene of interest (the "prey") into an activation domain (AD) vector (e.g., pGADT7).

b. Yeast Transformation and Mating

-

Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate dropout media.

-

Confirm that the bait protein is not auto-activating the reporter genes.

-

Transform a yeast strain of the opposite mating type (e.g., Y187) with the prey library or prey plasmid.

-

Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and incubating overnight.

c. Selection and Identification of Interactors

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) to select for colonies where the bait and prey proteins interact, leading to the activation of reporter genes.

-

Perform a colorimetric assay (e.g., β-galactosidase assay) to further confirm the interaction.

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the interacting proteins.

Logic of the Yeast Two-Hybrid system.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a protein, such as a this compound homologue, on the dynamics of microtubule assembly from purified tubulin.

a. Reagents and Preparation

-

Purified tubulin (commercially available or purified from brain tissue).

-

Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9).

-

GTP solution (100 mM).

-

Purified recombinant this compound homologue.

-

A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

b. Assay Procedure

-

On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and purified tubulin (final concentration ~1-2 mg/mL).

-

Add the purified this compound homologue at various concentrations to the reaction mixture. A control reaction without the this compound homologue should also be prepared.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes.

-

Immediately place the plate or cuvettes in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.

c. Data Analysis

-

Plot the absorbance at 340 nm as a function of time.

-

Compare the polymerization curves of the reactions with and without the this compound homologue to determine its effect on the rate and extent of microtubule polymerization.

Workflow for an in vitro microtubule polymerization assay.

Conclusion and Future Directions

This compound and its homologues are essential components of the cellular machinery that maintains a functional microtubule cytoskeleton. While their general role in the tubulin folding pathway is established, this guide highlights the need for more in-depth, quantitative studies across different model organisms. Future research should focus on:

-

Quantitative Proteomics: Determining the absolute abundance of this compound homologues and their interacting partners in various tissues and developmental stages.

-

Biophysical Characterization: Measuring the binding affinities of this compound homologues to tubulin and other cofactors to build a more precise model of the tubulin folding machinery.

-

Functional Genomics: Employing techniques like CRISPR-based screens to systematically identify genetic interactors of this compound homologues and uncover novel functions and regulatory pathways.

-

In Vivo Imaging: Using advanced microscopy techniques to visualize the dynamics of this compound homologues and their impact on the microtubule network in living organisms.

A deeper understanding of the intricate regulation of this compound and its homologues will not only advance our knowledge of fundamental cell biology but also has the potential to reveal new therapeutic targets for diseases associated with microtubule dysfunction, such as neurodegenerative disorders and cancer.

References

- 1. Western Blot Analysis of C. elegans Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors this compound, TBCB, and TBCE [frontiersin.org]

- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Pathways Involving the TBCA Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Folding Cofactor A (TBCA) is a critical component in the intricate process of microtubule biogenesis, playing an essential role in the proper folding and stabilization of β-tubulin. This guide provides a comprehensive technical overview of the genetic pathways involving the this compound gene. It delves into the molecular functions of the this compound protein, its central role in the tubulin folding pathway, and its emerging implications in various pathological conditions, including cancer and neurodegenerative diseases. This document synthesizes current research to present detailed experimental methodologies, quantitative data, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, including cell division, motility, and intracellular transport. Microtubules, key components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. The formation of these heterodimers is a complex process that requires the assistance of several molecular chaperones known as tubulin folding cofactors. Tubulin Folding Cofactor A (this compound) is one of these essential proteins, specifically involved in the capture and stabilization of β-tubulin folding intermediates.[1]

Disruptions in the tubulin folding pathway can have profound consequences on microtubule dynamics, leading to cellular dysfunction and disease. Altered expression or function of this compound has been implicated in the pathogenesis of several human diseases, highlighting its potential as a therapeutic target. This guide aims to provide a detailed exploration of the genetic and signaling pathways in which this compound participates, offering insights for future research and drug discovery efforts.

The Tubulin Folding Pathway

The de novo folding of tubulin and the assembly of the α/β-tubulin heterodimer are multi-step processes facilitated by a series of tubulin folding cofactors (TBCs). This compound is an early and crucial player in the β-tubulin folding pathway.

Pathway Description: The folding of a newly synthesized β-tubulin polypeptide begins with its interaction with the cytosolic chaperonin containing TCP-1 (CCT), also known as TRiC. Subsequently, the β-tubulin intermediate is transferred to a supercomplex of cofactors, including TBCB, TBCD, and TBCE. This compound, along with TBCD, is believed to capture and stabilize a quasi-native folding intermediate of β-tubulin.[1] Following this, TBCE binds to the TBCD/β-tubulin complex. The final step involves the action of TBCC, which promotes the release of a properly folded β-tubulin that is competent for heterodimerization with α-tubulin.

Below is a diagram illustrating the key steps in the β-tubulin folding pathway.

References

TBCA and its role in cell cycle progression

An In-depth Technical Guide to Tubulin Folding Cofactor A (TBCA) and Its Role in Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture. The dynamic nature of microtubules is essential for the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[1][2] The formation of functional α/β-tubulin heterodimers, the building blocks of microtubules, is a complex process assisted by a suite of molecular chaperones known as tubulin folding cofactors (TBCs).[3] Tubulin Folding Cofactor A (this compound) is a key player in this pathway, specifically involved in the capture and stabilization of quasi-native β-tubulin intermediates.[4] Emerging evidence has highlighted that disruption of this compound function leads to significant alterations in microtubule structure, culminating in cell cycle arrest. This technical guide provides a comprehensive overview of this compound's molecular function, its intricate role in cell cycle progression, detailed experimental protocols for its study, and its potential as a therapeutic target in oncology.

The Tubulin Folding Pathway and the Core Function of this compound

The biogenesis of a polymerizable α/β-tubulin heterodimer is a multi-step process. Newly synthesized α- and β-tubulin polypeptides are first engaged by the cytosolic chaperonin complex (CCT). Subsequently, five tubulin-folding cofactors—this compound, TBCB, TBCC, TBCD, and TBCE—act in a sequential manner to assemble the final, native heterodimer.[3]

This compound, along with TBCB, represents an early checkpoint in this pathway. This compound specifically binds to and stabilizes β-tubulin folding intermediates, preventing their aggregation and preparing them for subsequent steps in the assembly line.[4] TBCB performs a similar function for α-tubulin.[5] These intermediates are then transferred to downstream cofactors (TBCD and TBCE) to form a supercomplex, which ultimately yields the mature, GTP-bound α/β-tubulin heterodimer ready for polymerization.[3]

The critical role of this compound means that its proper function is essential for maintaining the cellular pool of soluble tubulin, which is required for the dynamic instability of microtubules.

This compound's Role in Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are governed by checkpoints that monitor cellular integrity and readiness to proceed.[6] Microtubules are central to the M phase, where they undergo massive reorganization to form the mitotic spindle. Given this compound's essential role in providing the building blocks for microtubules, its depletion has profound consequences on cell cycle progression.

Induction of Cell Cycle Arrest

Studies have shown that silencing this compound expression disrupts the microtubule network and triggers cell cycle arrest. The specific checkpoint activated appears to be cell-type dependent:

-

G1 Arrest: In human breast cancer (MCF7) and cervical cancer (HeLa) cells, knockdown of this compound leads to a G1 cell cycle arrest.[4][7] This suggests that cells recognize a compromised microtubule cytoskeleton as a signal to halt progression before committing to DNA replication in the S phase.

-

S/G2 Arrest: In clear cell renal cell carcinoma (ccRCC) cell lines (786-O and Caki-1), silencing this compound induces an S/G2 phase arrest.[8] This indicates that in these cells, the checkpoint mechanism may be triggered later, possibly in response to defects encountered during DNA replication or in preparation for mitosis.

Signaling Pathways Mediating this compound-Dependent Arrest

The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) through their association with regulatory cyclin subunits. The G1/S transition, for instance, is critically dependent on the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which phosphorylate the retinoblastoma protein (Rb) to release the E2F transcription factor and initiate S-phase gene expression.

The arrest caused by this compound depletion is directly linked to the modulation of these core regulatory proteins. In ccRCC cells, this compound knockdown resulted in the aberrant expression of Cyclin A, Cyclin E, and CDK2.[8] This suggests a signaling cascade where the primary defect (impaired tubulin folding) leads to a secondary effect on the expression and activity of key cell cycle drivers. The precise mechanism linking a dysfunctional microtubule network to the transcriptional or post-translational regulation of cyclins and CDKs is an area of active investigation but likely involves stress-activated pathways that impinge upon the core cell cycle machinery.

Quantitative Data Presentation

Depletion of this compound quantitatively alters cell cycle phase distribution and the expression of key regulatory proteins. The following tables summarize the expected outcomes based on published literature.[4][8] (Note: Specific percentages and fold-changes vary between cell lines and experimental conditions and should be determined empirically).

Table 1: Effect of this compound Knockdown on Cell Cycle Distribution

| Cell Line | Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | Primary Arrest Point |

| HeLa / MCF7 | Control (Scrambled siRNA) | Baseline | Baseline | Baseline | - |

| This compound siRNA | Increased | Decreased | No Sig. Change | G1 | |

| 786-O / Caki-1 | Control (Scrambled shRNA) | Baseline | Baseline | Baseline | - |

| This compound shRNA | No Sig. Change | Increased | Increased | S/G2 |

Table 2: Effect of this compound Knockdown on Cell Cycle Protein Expression (ccRCC model)

| Protein | Condition | Relative Expression Level (vs. Control) |

| Cyclin E | This compound shRNA | Altered (Decreased/Increased) |

| Cyclin A | This compound shRNA | Altered (Decreased/Increased) |

| CDK2 | This compound shRNA | Altered (Decreased/Increased) |

Experimental Protocols

Investigating the role of this compound in cell cycle progression involves a series of standard molecular and cell biology techniques. Below are detailed methodologies for the key experiments.

shRNA-Mediated Stable Knockdown of this compound

This protocol describes the generation of a stable cell line with reduced this compound expression using a lentiviral-based short hairpin RNA (shRNA) system.

Materials:

-

HEK293T cells for viral packaging

-

Target cancer cell line (e.g., 786-O, HeLa)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral transfer plasmid with shRNA targeting this compound (and a non-targeting scramble control) under an appropriate promoter (e.g., U6) and containing a selection marker (e.g., puromycin resistance).

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Polybrene

-

Puromycin

Protocol:

-

Viral Packaging:

-

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the shRNA transfer plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.

-

After 48-72 hours, collect the supernatant containing the lentiviral particles.

-

Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter. Viral particles can be concentrated and stored at -80°C.

-

-

Transduction of Target Cells:

-

Plate the target cancer cells to be 50-60% confluent on the day of transduction.

-

Replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).

-

Add the lentiviral supernatant to the cells at a predetermined multiplicity of infection (MOI).

-

Incubate for 24 hours.

-

-

Selection of Stable Cells:

-

After 24 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a concentration predetermined by a kill curve.

-

Continue selection for 3-7 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.

-

Expand the surviving pool of cells.

-

-

Validation of Knockdown:

-

Confirm the reduction in this compound expression via qRT-PCR (for mRNA levels) and Western blot (for protein levels) compared to cells transduced with the scramble control shRNA.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the preparation of cells for DNA content analysis using flow cytometry.[4][5]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Flow cytometry tubes

Protocol:

-

Cell Harvesting:

-

Harvest approximately 1x10⁶ cells from both the control and this compound-knockdown cultures. For adherent cells, trypsinize and collect.

-

Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in ~0.5 mL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is critical to prevent cell clumping.

-

Incubate on ice for at least 30 minutes or store at 4°C for long-term storage.

-

-

Staining:

-

Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Carefully decant the ethanol and wash the pellet once with PBS.

-

Resuspend the cell pellet in 1 mL of PI Staining Solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).

-

Collect data for at least 10,000 single-cell events.

-

Use the pulse width and area signals to gate on single cells and exclude doublets.

-

Analyze the resulting DNA content histogram using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting changes in the protein levels of Cyclin A, Cyclin E, and CDK2.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA).

-

SDS-PAGE gels (e.g., 10-12% acrylamide).

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-Cyclin A, anti-Cyclin E, anti-CDK2, anti-Actin/Tubulin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Protocol:

-

Protein Extraction:

-

Lyse control and this compound-knockdown cells in ice-cold RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify protein band intensity, normalizing to a loading control like β-actin.

-

Implications for Drug Development

The reliance of proliferating cells on a dynamic microtubule cytoskeleton makes this system a validated and highly successful target for anti-cancer therapeutics. Drugs like taxanes and vinca alkaloids directly target microtubules. The discovery that this compound is essential for providing the raw materials for microtubule assembly and that its depletion leads to cell cycle arrest and inhibits cancer cell proliferation identifies it as a novel and attractive upstream target.[8]

Developing small molecule inhibitors that disrupt this compound's function could offer a new strategy to interfere with microtubule dynamics. Such an approach could have several advantages:

-

Novel Mechanism of Action: Targeting the tubulin folding pathway is distinct from targeting the polymerized microtubule, potentially overcoming resistance mechanisms to existing drugs.

-

Therapeutic Window: As cancer cells often exhibit higher proliferative rates and may be more sensitive to disruptions in the tubulin supply chain, a therapeutic window may exist.

-

Biomarker Potential: this compound expression levels could serve as a potential biomarker to identify tumors that are most likely to respond to this compound-targeted therapies.

Conclusion

Tubulin Folding Cofactor A is an indispensable component of the tubulin biogenesis pathway. Its fundamental role in stabilizing β-tubulin intermediates ensures a ready supply of building blocks for the microtubule cytoskeleton. This function places this compound at a critical nexus controlling cell structure and division. Disruption of this compound function compromises microtubule integrity, triggering cell cycle checkpoints and leading to arrest in either the G1 or S/G2 phase, depending on the cellular context. This arrest is mediated by downstream alterations in the expression of core cell cycle regulators, including Cyclins A and E, and CDK2. The essentiality of this compound for cancer cell proliferation positions it as a promising therapeutic target for the development of novel anti-mitotic agents. Further research into the precise signaling links between microtubule integrity and the cell cycle machinery will be crucial for fully exploiting this potential.

References

- 1. Cell-cycle arrest and senescence in TP53-wild type renal carcinoma by enhancer RNA-P53-bound enhancer regions 2 (p53BER2) in a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK Causes Cell Cycle Arrest in LKB1-deficient Cells via Activation of CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loss of CDK4/6 activity in S/G2 phase leads to cell cycle reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle studies based upon quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TBCA Protein Expression and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the expression and purification of Tubulin Folding Cofactor A (TBCA), a key protein in the tubulin folding pathway. The protocols outlined below are designed to guide researchers in obtaining high-purity, active this compound for downstream applications in research and drug development.

Introduction to this compound

Tubulin Folding Cofactor A (this compound) is a crucial component of the molecular machinery responsible for the proper folding of β-tubulin.[1][2] As one of the five tubulin-specific chaperones (this compound-TBCE), it plays an early role in capturing and stabilizing quasi-native β-tubulin intermediates following their interaction with the cytosolic chaperonin CCT.[1] The concerted action of these cofactors is essential for the formation of the α/β-tubulin heterodimer, the fundamental building block of microtubules.[1][2] Given the critical role of microtubules in cellular processes, understanding the function of this compound and having access to purified protein is vital for studies in cell biology, oncology, and neurobiology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tubulin folding pathway involving this compound and a general workflow for the expression and purification of recombinant this compound.

Tubulin Folding Pathway Involving this compound

Caption: Diagram of the chaperone-mediated tubulin folding pathway highlighting the role of this compound.

This compound Expression and Purification Workflow

Caption: General experimental workflow for recombinant this compound expression and purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the expression and purification of recombinant human this compound from E. coli.

| Parameter | Value | Method of Determination | Reference |

| Expression System | Escherichia coli (BL21(DE3) strain) | N/A | [3],[4] |

| Vector | pET expression vector (e.g., pET-28a) with N-terminal His-tag | N/A | General Practice |

| Typical Yield | 5-15 mg/L of culture (estimated) | SDS-PAGE and Bradford Assay | General estimate for small soluble proteins |

| Purity | >95% | SDS-PAGE | [3],[4] |

| Molecular Weight | ~12.8 kDa (human) | SDS-PAGE / Mass Spectrometry | [3],[4] |

Experimental Protocols

Expression of His-tagged Human this compound in E. coli

This protocol describes the expression of N-terminally His-tagged human this compound in an E. coli expression system.

Materials:

-

pET-28a vector containing the human this compound gene

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) medium

-

Kanamycin (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Transformation: Transform the pET-28a-TBCA plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Reduce the temperature to 18°C and continue to shake for 16-20 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Human this compound

This protocol outlines a two-step purification process for His-tagged this compound using affinity and size-exclusion chromatography.

Materials:

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Size Exclusion Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Ni-NTA Agarose Resin

-

Size-Exclusion Chromatography Column (e.g., Superdex 75)

Procedure:

A. Cell Lysis and Clarification

-

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the soluble His-tagged this compound.

B. Affinity Chromatography

-

Equilibrate the Ni-NTA agarose resin with 5 column volumes (CV) of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged this compound with 5 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

C. Size-Exclusion Chromatography

-

Pool the fractions containing this compound from the affinity chromatography step.

-

Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL).

-

Equilibrate the size-exclusion chromatography column with Size Exclusion Buffer.

-

Load the concentrated protein onto the column and run the chromatography.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the pure fractions, determine the protein concentration, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (0.1% HSA or BSA).[3]

References

- 1. Tubulin-specific Chaperones: Components of a Molecular Machine that Assembles the α/β Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulin-specific chaperones: components of a molecular machine that assembles the α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. raybiotech.com [raybiotech.com]

Application Notes and Protocols for Measuring TBCA Chaperone Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for various assays to measure the chaperone activity of Tubulin Folding Cofactor A (TBCA). This compound is a crucial component of the tubulin folding pathway, specifically involved in the maturation of β-tubulin and the assembly of the α/β-tubulin heterodimer, the fundamental building block of microtubules.[1][2][3] Accurate measurement of this compound chaperone activity is essential for understanding microtubule dynamics, neuronal development, and for the development of therapeutic agents targeting these processes.[4][5]

Introduction to this compound and its Role in Tubulin Folding

The formation of a functional α/β-tubulin heterodimer is a complex process that requires the assistance of several molecular chaperones.[6][7] Newly synthesized α- and β-tubulin polypeptides first interact with the cytosolic chaperonin CCT (Chaperonin Containing TCP-1).[7][8] Following their release from CCT in a quasi-native state, they are bound by tubulin-specific cofactors (TBCs).[3][8] this compound, along with TBCB, plays an early and critical role in this pathway by capturing and stabilizing quasi-native β-tubulin, preventing its aggregation and promoting its correct folding.[3][8] The β-tubulin is then transferred to TBCD, which, in a complex with TBCE-bound α-tubulin and TBCC, facilitates the final assembly of the α/β-tubulin heterodimer.[3][7][8] Recent evidence also suggests a role for this compound in the recycling and quality control of existing tubulin heterodimers.[9][10]

Assays for Measuring this compound Chaperone Activity

Several in vitro and in cell-based assays can be employed to measure the various facets of this compound chaperone activity. These assays can be broadly categorized as those that measure:

-

Promotion of β-tubulin folding and stability.

-

Binding to β-tubulin.

-

Facilitation of α/β-tubulin heterodimer assembly/dissociation.

-

General chaperone activity (substrate aggregation prevention).

Assay 1: In Vitro β-Tubulin Folding Assay using Native PAGE

This assay directly assesses the ability of this compound to promote the folding of β-tubulin into a native-like conformation that can be resolved by native polyacrylamide gel electrophoresis (PAGE).

Principle

Unfolded or aggregated proteins will not enter the native gel, while correctly folded proteins will migrate as distinct bands. In the context of tubulin folding, radiolabeled, denatured β-tubulin is incubated with the chaperonin CCT and ATP to generate folding intermediates. The addition of this compound will facilitate the formation of a stable, folded this compound/β-tubulin complex, which can be visualized by autoradiography after native PAGE.[11]

Experimental Protocol

1. Reagents and Buffers:

-

Recombinant human this compound[2]

-

Rabbit reticulocyte lysate (as a source of CCT)

-

ATP solution (100 mM)

-

GTP solution (100 mM)

-

[³⁵S]-Methionine for radiolabeling

-

Urea (8 M)

-

Folding Buffer (20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM GTP)

-

Native PAGE Gel (6% acrylamide)

-

Native PAGE Running Buffer (25 mM Tris, 192 mM Glycine, pH 8.3)

-

2x Native PAGE Sample Buffer (125 mM Tris-HCl pH 6.8, 50% glycerol, 0.2% bromophenol blue)

2. Procedure:

-

In Vitro Transcription and Translation of β-tubulin: Radiolabel β-tubulin with [³⁵S]-methionine using a coupled in vitro transcription/translation system.

-

Denaturation of β-tubulin: Denature the radiolabeled β-tubulin in 8 M urea.

-

Folding Reaction:

-

Initiate the folding reaction by diluting the denatured β-tubulin into the Folding Buffer containing rabbit reticulocyte lysate (or purified CCT).

-

In the experimental condition, add purified recombinant this compound to the reaction mixture. As a negative control, an equivalent volume of buffer is added.

-

Incubate the reactions at 30°C for 30-60 minutes.

-

-

Native PAGE Analysis:

-

Mix the reaction products with 2x Native PAGE Sample Buffer. Do not heat the samples.

-

Load the samples onto a 6% native polyacrylamide gel.

-

Run the gel at 100-150V at 4°C until the dye front reaches the bottom.

-

-

Detection:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Analyze the bands corresponding to the folded this compound/β-tubulin complex.

-

Data Presentation

| Condition | Folded β-tubulin (as this compound/β-tubulin complex) |

| - this compound (Control) | Baseline level of folded intermediate |

| + this compound | Increased intensity of the folded complex band |

Quantitative analysis can be performed by densitometry of the autoradiogram.

Experimental Workflow

Caption: Workflow for the in vitro β-tubulin folding assay.

Assay 2: Isothermal Titration Calorimetry (ITC) for this compound-β-tubulin Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1][12]

Principle

ITC measures the heat change that occurs upon the binding of a ligand (in this case, β-tubulin) to a macromolecule (this compound) in solution. By titrating one component into the other and measuring the heat evolved or absorbed, a binding isotherm can be generated to determine the thermodynamic parameters of the interaction.[13]

Experimental Protocol

1. Reagents and Buffers:

-

Highly purified recombinant human this compound (dialyzed extensively against ITC buffer)

-

Highly purified recombinant human β-tubulin (dialyzed extensively against the same ITC buffer)

-

ITC Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

2. Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration of 10-20 µM in the ITC buffer.

-

Prepare a solution of β-tubulin at a concentration of 100-200 µM in the same ITC buffer.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the ITC instrument.

-

Load the β-tubulin solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 1-2 µL per injection) of the β-tubulin solution into the this compound solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of β-tubulin to this compound.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

-

Data Presentation

| Parameter | Value |

| Binding Affinity (Kd) | e.g., in the nM to µM range |

| Stoichiometry (n) | e.g., ~1 |

| Enthalpy (ΔH) | kcal/mol |

| Entropy (ΔS) | cal/mol·K |

Note: Specific values will depend on the experimental conditions and protein preparations.

Experimental Workflow

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Assay 3: Tubulin Heterodimer Dissociation Assay

This assay assesses the role of this compound in the context of tubulin heterodimer dynamics, particularly its ability to capture β-tubulin upon dissociation of the α/β-tubulin heterodimer, a process that can be induced by other tubulin cofactors like TBCE and TBCB.[14]

Principle

Native PAGE can be used to separate the intact α/β-tubulin heterodimer from its dissociated subunits and from complexes formed with tubulin cofactors. Incubation of purified α/β-tubulin heterodimers with TBCE and TBCB induces dissociation. The addition of this compound to this reaction will result in the formation of a stable this compound/β-tubulin complex, which can be visualized as a distinct band on a native gel.[14]

Experimental Protocol

1. Reagents and Buffers:

-

Purified recombinant this compound, TBCB, and TBCE

-

Purified native α/β-tubulin heterodimer

-

Dissociation Buffer (0.1 M MES pH 6.7, 1 mM MgCl₂, 0.1 mM GTP)

-

Native PAGE Gel (6% acrylamide)

-

Native PAGE Running Buffer (25 mM Tris, 192 mM Glycine, pH 8.3)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (40% methanol, 10% acetic acid)

2. Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, set up the following reactions in Dissociation Buffer:

-

Tubulin alone

-

Tubulin + TBCE + TBCB

-

Tubulin + TBCE + TBCB + this compound

-

-

Use appropriate concentrations of each protein (e.g., 2.2 µg tubulin, 1.5 µg TBCE, 0.6 µg TBCB, 5 µg this compound per reaction).[14]

-

-

Incubation: Incubate the reactions at 30°C for 30 minutes.[14]

-

Native PAGE Analysis:

-

Add Native PAGE Sample Buffer to each reaction.

-

Load the samples onto a 6% native polyacrylamide gel.

-

Run the gel at 100-150V at 4°C.

-

-

Staining:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until the protein bands are clearly visible.

-

Analyze the presence and intensity of the band corresponding to the this compound/β-tubulin complex.

-

Data Presentation

| Condition | α/β-tubulin heterodimer | This compound/β-tubulin complex |

| Tubulin alone | Strong band | Absent |

| Tubulin + TBCE + TBCB | Decreased intensity | Absent |

| Tubulin + TBCE + TBCB + this compound | Decreased intensity | Present |

Quantitative analysis can be performed by densitometry of the stained gel.

Signaling Pathway

Caption: Role of this compound in tubulin heterodimer dissociation.

Assay 4: General Chaperone Activity - Aggregation Prevention Assay

This assay provides a general measure of chaperone activity by assessing the ability of this compound to prevent the aggregation of a model substrate protein, such as citrate synthase, upon heat-induced denaturation.

Principle

When subjected to heat stress, many proteins unfold and aggregate, leading to an increase in light scattering that can be monitored spectrophotometrically. A chaperone protein will bind to the unfolding intermediates, preventing their aggregation and thus reducing the increase in light scattering.

Experimental Protocol

1. Reagents and Buffers:

-